molecular formula C12H15ClO2S B13633919 1-(3,4-Dimethylbenzyl)cyclopropane-1-sulfonyl chloride

1-(3,4-Dimethylbenzyl)cyclopropane-1-sulfonyl chloride

Katalognummer: B13633919
Molekulargewicht: 258.76 g/mol
InChI-Schlüssel: ZZASJLSFVVMING-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dimethylbenzyl)cyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C12H15ClO2S. It is a derivative of cyclopropane, featuring a sulfonyl chloride group attached to the cyclopropane ring and a 3,4-dimethylbenzyl group. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylbenzyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of 3,4-dimethylbenzyl chloride with cyclopropane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Dimethylbenzyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Electrophiles: Halogens, acids

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Sulfonic Acids: Formed by oxidation

    Sulfides: Formed by reduction

Wirkmechanismus

The mechanism of action of 1-(3,4-Dimethylbenzyl)cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The cyclopropane ring can also participate in reactions with electrophiles, resulting in ring-opening and the formation of new chemical entities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3,4-Dimethylbenzyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of functionalized compounds .

Eigenschaften

Molekularformel

C12H15ClO2S

Molekulargewicht

258.76 g/mol

IUPAC-Name

1-[(3,4-dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C12H15ClO2S/c1-9-3-4-11(7-10(9)2)8-12(5-6-12)16(13,14)15/h3-4,7H,5-6,8H2,1-2H3

InChI-Schlüssel

ZZASJLSFVVMING-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)CC2(CC2)S(=O)(=O)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.